molecular formula C11H14BrNO B3384052 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one CAS No. 51949-05-4

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one

Cat. No. B3384052
CAS RN: 51949-05-4
M. Wt: 256.14 g/mol
InChI Key: CWQXTHKQDGGMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one, also known as 3-Bromomethcathinone, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has been used for recreational purposes due to its psychoactive effects. However, the compound has also been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one are similar to other cathinone derivatives. The compound has been shown to induce hyperactivity, increased heart rate, and elevated blood pressure. It also has the potential to cause seizures and other adverse effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one in lab experiments is its high purity and availability. The compound is relatively easy to synthesize and is commercially available from several chemical suppliers. However, one limitation of using the compound is its potential for toxicity and adverse effects on the central nervous system. Careful handling and proper safety precautions are necessary when working with the compound.

Future Directions

There are several future directions for the study of 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one. One potential area of research is the development of new cathinone derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on the central nervous system.

Scientific Research Applications

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinone derivatives in biological samples. The compound has also been studied for its potential use as a tool in neuroscience research to study the effects of cathinones on the central nervous system.

properties

IUPAC Name

1-(3-bromophenyl)-3-(dimethylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQXTHKQDGGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358368
Record name STK093370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51949-05-4
Record name STK093370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.